molecular formula C16H14N4OS B10974497 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)pyrazine-2-carboxamide

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B10974497
M. Wt: 310.4 g/mol
InChI Key: GANRESSEAJEWSH-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that features a thiazole ring and a pyrazine ring. Compounds containing thiazole and pyrazine rings are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)pyrazine-2-carboxamide typically involves the formation of the thiazole ring followed by its coupling with the pyrazine ring. The synthetic route may include the following steps:

Chemical Reactions Analysis

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: It has potential therapeutic applications due to its antibacterial, antifungal, and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The compound may inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)pyrazine-2-carboxamide can be compared with other thiazole and pyrazine derivatives:

This compound stands out due to its unique combination of thiazole and pyrazine rings, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H14N4OS/c1-10-3-4-12(11(2)7-10)14-9-22-16(19-14)20-15(21)13-8-17-5-6-18-13/h3-9H,1-2H3,(H,19,20,21)

InChI Key

GANRESSEAJEWSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC=CN=C3)C

Origin of Product

United States

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